molecular formula C9H9FO B3383579 (E)-1-Fluoro-3-(2-methoxyvinyl)benzene CAS No. 438585-93-4

(E)-1-Fluoro-3-(2-methoxyvinyl)benzene

Cat. No. B3383579
CAS RN: 438585-93-4
M. Wt: 152.16 g/mol
InChI Key: HFXQDGRBGIEYNE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-Fluoro-3-(2-methoxyvinyl)benzene, also known as FMVB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMVB is a colorless liquid with a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol.

Mechanism of Action

The mechanism of action of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene is not fully understood. However, it is believed that (E)-1-Fluoro-3-(2-methoxyvinyl)benzene acts as an electrophilic fluorinating agent, which can selectively fluorinate various organic compounds. This makes (E)-1-Fluoro-3-(2-methoxyvinyl)benzene a valuable tool for the synthesis of fluorinated organic compounds, which have numerous applications in various fields.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene. However, studies have shown that (E)-1-Fluoro-3-(2-methoxyvinyl)benzene can be toxic to certain cell lines at high concentrations. Therefore, caution should be exercised when handling (E)-1-Fluoro-3-(2-methoxyvinyl)benzene in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-1-Fluoro-3-(2-methoxyvinyl)benzene in lab experiments is its high selectivity for fluorination. This allows for the synthesis of highly fluorinated organic compounds with minimal side reactions. However, one of the limitations of using (E)-1-Fluoro-3-(2-methoxyvinyl)benzene is its toxicity at high concentrations, which can make it challenging to work with in the laboratory.

Future Directions

There are numerous future directions for research on (E)-1-Fluoro-3-(2-methoxyvinyl)benzene. One potential direction is the development of new synthetic methods for (E)-1-Fluoro-3-(2-methoxyvinyl)benzene that are more efficient and environmentally friendly. Another potential direction is the investigation of the mechanism of action of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene, which could lead to the development of new fluorinating agents with improved selectivity and efficiency. Additionally, further studies are needed to better understand the biochemical and physiological effects of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene, which could inform the safe handling and use of this compound in the laboratory.

Scientific Research Applications

(E)-1-Fluoro-3-(2-methoxyvinyl)benzene has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of (E)-1-Fluoro-3-(2-methoxyvinyl)benzene is in the field of organic synthesis. (E)-1-Fluoro-3-(2-methoxyvinyl)benzene can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

1-fluoro-3-[(E)-2-methoxyethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-7H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXQDGRBGIEYNE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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